4-hydroxybenzofuran-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVRMQSCRVAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112678-09-8 | |
| Record name | 4-hydroxy-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Hydroxybenzofuran 3 Carboxylic Acid and Its Analogs
Strategies for Benzofuran (B130515) Ring System Construction in Substituted Variants
The construction of the benzofuran ring is the cornerstone of synthesizing 4-hydroxybenzofuran-3-carboxylic acid and its analogs. Modern organic synthesis has produced a wealth of methods for this purpose, ranging from classical cyclizations to transition-metal-catalyzed processes.
Recent Advances in Heterocyclization Methods Leading to Benzofuran-3-carboxylic Esters
The synthesis of benzofuran-3-carboxylate esters, direct precursors to the target carboxylic acids, has been a focal point of methodological development. researchgate.net These methods often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. A variety of strategies have been reported, including intramolecular cyclizations of suitably substituted phenols and intermolecular reactions that build the heterocyclic core in a single step. researchgate.net
De Novo Synthesis Approaches from 2-Hydroxy-1,4-diones via Cyclization/Oxidative Aromatization Cascade Reactions
A one-pot method for the de novo synthesis of benzofuran derivatives has been developed utilizing 2-hydroxy-1,4-diones as starting materials. This process involves a cascade reaction initiated by a trifluoroacetic acid (TFA) catalyst, leading to cyclization, followed by oxidative aromatization with an oxidant like N-bromosuccinimide (NBS) to furnish the benzofuran core. This approach provides a practical route to a variety of substituted benzofurans.
Representative Yields for the De Novo Synthesis of Benzofurans
| Starting Material (2-Hydroxy-1,4-dione) | Product (Substituted Benzofuran) | Yield (%) |
| 2-hydroxy-1,4-diphenylbutane-1,4-dione | 2,3-diphenylbenzofuran | 85 |
| 2-hydroxy-1-phenyl-4-p-tolylbutane-1,4-dione | 2-phenyl-3-p-tolylbenzofuran | 82 |
| 4-p-chlorophenyl-2-hydroxy-1-phenylbutane-1,4-dione | 3-p-chlorophenyl-2-phenylbenzofuran | 78 |
| 2-hydroxy-1-p-methoxyphenyl-4-phenylbutane-1,4-dione | 2-p-methoxyphenyl-3-phenylbenzofuran | 88 |
Palladium-Catalyzed Annulation Processes Utilizing β-Iodovinyl Sulfones and 2-Halophenols
Palladium catalysis offers a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. One such application is the annulation of β-iodovinyl sulfones with 2-halophenols to generate 3-sulfonyl benzofuran derivatives. This tandem process involves an initial oxa-Michael addition-elimination followed by an intramolecular Heck reaction, resulting in the regioselective formation of the benzofuran ring. This methodology is noted for its broad substrate scope and reliability, even at the gram scale.
Indium Trichloride (B1173362) Promoted Reactions of β-Nitroacrylates and Phenols under Microwave Irradiation
A practical and efficient synthesis of benzofuran-3-carboxylates can be achieved through the reaction of β-nitroacrylates with phenols. thieme-connect.com This transformation is promoted by indium trichloride (InCl₃) and is often accelerated by microwave irradiation, leading to good to very good yields of the desired products. thieme-connect.com This method provides a direct route to the benzofuran-3-carboxylate scaffold from readily available starting materials. thieme-connect.com
Cross-Dehydrogenative-Coupling Reactions for Benzofuran Core Assembly
Cross-dehydrogenative-coupling (CDC) reactions have emerged as an atom-economical strategy for forming chemical bonds. In the context of benzofuran synthesis, CDC reactions can be employed to construct the heterocyclic core. For instance, an iron-catalyzed CDC reaction has been reported for the C-H amidation of benzofurans. While this specific example functionalizes a pre-existing benzofuran, the underlying principle of C-H activation and subsequent bond formation is a key strategy in modern synthetic chemistry that can be applied to the assembly of the benzofuran ring itself.
One-Pot, Three-Step Reaction Sequences for Substituted Hydroxybenzofurans
Economical and efficient one-pot, three-step reaction sequences have been developed for the synthesis of 2,3-dialkyl-5-hydroxybenzofuran derivatives. acs.orgnih.gov These methods typically involve the reaction of readily available 2-monosubstituted 1,3-diketones with 1,4-benzoquinones. acs.orgnih.gov The reaction sequence is promoted by simple reagents such as potassium carbonate and concentrated hydrochloric acid and proceeds through a series of transformations including Michael addition, aromatization, retro-Claisen condensation, deacylation, hemiketalization, and dehydration, all occurring under mild conditions in a single reaction vessel. acs.orgnih.gov
Targeted Synthesis of this compound and Positional Isomers
The targeted synthesis of specific isomers of hydroxybenzofuran-3-carboxylic acid requires distinct chemical routes, often tailored to the desired position of the hydroxyl group. These methods highlight the versatility of organic synthesis in achieving regioselectivity.
An efficient method for synthesizing 4-hydroxybenzofuran derivatives involves a trifluoroacetic acid-catalyzed cascade reaction. researchgate.net This approach utilizes readily available starting materials, 2,3-diketoesters and cyclohexane-1,3-diones, to construct the benzofuran core. The reaction proceeds through a cascade mechanism that includes annulation and aromatization steps. This protocol is noted for its operational simplicity, good tolerance of various functional groups, and scalability. researchgate.net The subsequent derivatization of the resulting 4-hydroxybenzofurans provides access to a wider range of highly functionalized benzofuran compounds. researchgate.net
Table 1: Trifluoroacetic Acid Catalyzed Synthesis of 4-Hydroxybenzofurans
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| 2,3-Diketoester | Cyclohexane-1,3-dione | Trifluoroacetic Acid | 4-Hydroxybenzofuran derivative | researchgate.net |
A key intermediate in the synthesis of certain benzofuran derivatives is 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid. chemicalbook.comscbt.comfishersci.fi One synthetic route to this compound involves the reaction of a methanol (B129727) solution of resorcinol (B1680541) and potassium hydroxide (B78521) with hydrogen in the presence of active nickel. This generates potassium 3-ketocyclohex-1-enolate, which then undergoes cyclization with ethyl bromopyruvate under alkaline conditions, followed by acidification to yield the target molecule. chemicalbook.com Several strategies for the formation of the seven-membered ring required for some related structures have also been investigated, including Dieckmann cyclization and Friedel-Crafts cyclization. researchgate.net
The cyclization of resorcinol derivatives with ethyl bromopyruvate is a foundational method in the synthesis of benzofuran rings. In the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid, resorcinol is first hydrogenated to form a cyclohexane-1,3-dione precursor, which then reacts with ethyl bromopyruvate. chemicalbook.com This general strategy of reacting a phenol (B47542) with a compound containing a reactive leaving group and a carbonyl function is a common theme in benzofuran synthesis.
For the positional isomer, 6-hydroxybenzofuran-3-carboxylic acid, robust and cost-effective manufacturing processes have been developed. One such process is a highly efficient four-step, one-pot synthesis that provides the target compound in high purity. figshare.comaminer.org This optimized sequence has been shown to produce the desired hydroxylated benzofuran with a purity exceeding 99% and a yield of 40% after a total of six steps, including the tandem process. figshare.comaminer.org Another approach starts from 2-hydroxy-4-methoxybenzaldehyde, which reacts with chloroacetic acid to introduce the carboxylic acid functionality, followed by demethylation to yield 6-hydroxybenzofuran-2-carboxylic acid. A different multi-step synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid involves the acylation of 6-acetoxy-2-methylbenzofuran with oxalyl chloride and aluminum trichloride, followed by hydrolysis. chemicalbook.com This method has been reported to give a high yield of 93%. chemicalbook.com
Table 2: Comparison of Synthetic Protocols for 6-Hydroxybenzofuran-3-carboxylic Acid
| Starting Material | Key Reagents | Number of Steps (in one-pot) | Final Yield | Purity | Ref |
| 3-Methoxyphenol | Ethyl chloroacetate, Diethyl oxalate | 4 | 40% | >99% | figshare.comaminer.orgacs.org |
| 6-acetoxy-2-methylbenzofuran | Oxalyl chloride, Aluminum trichloride | 3 | 93% | Not specified | chemicalbook.com |
4-Bromo-2-hydroxybenzaldehyde (B134324) serves as a versatile building block for the synthesis of various benzofuran intermediates. ambeed.combiosynth.comsigmaaldrich.comscbt.com An improved synthetic method for benzofuran-6-carboxylic acid intermediates starts from this bromo-substituted benzaldehyde (B42025), which offers higher yields (around 78%) and avoids harsh reaction conditions. The synthesis of 4-bromo-2-hydroxybenzaldehyde itself has been optimized, for instance, through the reaction of m-bromophenol with triethylamine (B128534) and magnesium chloride to form a complex, which then reacts with polyformaldehyde. google.com This method is noted for its mild conditions and simple operation. google.com
Post-Synthetic Modifications and Derivatization Strategies
Once the core benzofuran-3-carboxylic acid structure is synthesized, it can undergo various post-synthetic modifications to generate a diverse range of derivatives. These modifications are crucial for exploring the structure-activity relationships of these compounds.
Halogenation is a common derivatization strategy. For example, derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have been subjected to chlorination to produce compounds like methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com
Esterification of the carboxylic acid group is another key modification. The carboxylic acid functionality of 6-hydroxybenzofuran-2-carboxylic acid can be readily esterified with alcohols under acidic conditions.
Amidation is also a valuable tool for derivatization. Benzofuran-2-carboxylic acid can be converted to a variety of benzofuran-2-carboxamides through a three-step process involving the installation of an 8-aminoquinoline (B160924) auxiliary, C-H arylation, and subsequent transamidation. nih.gov The carboxylic acid can also be recovered from the amide intermediate via hydrolysis. nih.gov These derivatization strategies allow for the systematic modification of the benzofuran scaffold, enabling the synthesis of a wide array of compounds for further investigation. scienceopen.comnih.gov
Synthetic Routes to this compound and Its Derivatives
The synthesis of this compound and its analogs is a significant area of research due to their potential applications in medicinal chemistry and materials science. Various methodologies have been developed to functionalize both the carboxylic acid moiety and the benzofuran ring system, allowing for the creation of a diverse library of compounds.
1 Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the 4-hydroxybenzofuran scaffold is a versatile handle for a variety of chemical transformations. These modifications are crucial for tuning the physicochemical and biological properties of the parent molecule.
1 Esterification and Hydrolysis Optimization for Purity and Yield
Esterification of carboxylic acids, such as this compound, is a fundamental transformation. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.comnih.gov For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for reaction with an alcohol. researchgate.net The choice of solvent and temperature is also critical for optimizing the reaction and ensuring high purity of the resulting ester. nih.govresearchgate.net For instance, modified Steglich esterification conditions using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective, although sometimes requiring elevated temperatures and an excess of reagents to achieve high yields. researchgate.net
The reverse reaction, hydrolysis of the ester back to the carboxylic acid, is typically achieved under basic conditions, a process known as saponification. masterorganicchemistry.com This reaction involves the treatment of the ester with a base, such as sodium hydroxide or lithium hydroxide, followed by an acidic workup to neutralize the resulting carboxylate salt and regenerate the carboxylic acid. masterorganicchemistry.com The choice of base and reaction conditions can be tailored to ensure complete hydrolysis and minimize side reactions, leading to a high purity of the desired carboxylic acid. masterorganicchemistry.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Excess alcohol, often at reflux | Simple, inexpensive reagents | Equilibrium limited, may require harsh conditions |
| EDC Coupling | Carboxylic Acid, Alcohol, EDC, (optional: DMAP) | Room temperature, various solvents | Mild conditions, high yields | EDC can be expensive, potential for side reactions |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC/DIC, DMAP | Room temperature or elevated temperature | Effective for hindered alcohols | Byproduct (DCU/DIU) can be difficult to remove |
This table provides a general overview of common esterification methods and their characteristics.
2 Amide Formation Protocols
The conversion of this compound to its corresponding amides introduces a key functional group for building more complex molecules, including peptides and potential drug candidates. A common approach involves the initial activation of the carboxylic acid. nih.gov One method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.govorgoreview.com This two-step process is generally efficient. orgoreview.com
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation by activating the carboxylic acid. youtube.comlibretexts.org Another protocol utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, offering a broad substrate scope and good yields. nih.gov The choice of method often depends on the specific amine being used and the presence of other functional groups in the molecule. nih.govresearchgate.net
3 Reduction to Primary Alcohol Derivatives
The reduction of the carboxylic acid group to a primary alcohol provides a different functional group for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, reducing the carboxylic acid to the corresponding primary alcohol. libretexts.orgyoutube.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org
Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for reducing carboxylic acids. libretexts.orgcommonorganicchemistry.com A key advantage of borane is its selectivity; it can reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Catalyst-free and solvent-free protocols using hydroboration have also been developed for the reduction of carboxylic acids to primary alcohols under ambient temperatures. rsc.org
Table 2: Common Reducing Agents for Carboxylic Acids
| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Reduces most carbonyl functional groups | Highly effective, rapid reaction | Not selective, reacts with protic functional groups, requires careful handling |
| Borane (BH₃·THF) | THF, room temperature | Selective for carboxylic acids over esters | High selectivity, mild conditions | Can be less reactive than LiAlH₄ |
| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃ | Good functional group tolerance | Mild conditions, use of an earth-abundant metal catalyst | Requires a catalyst and a silane (B1218182) reducing agent |
This table summarizes common reagents used for the reduction of carboxylic acids to primary alcohols.
4 Conversion to Acyl Halides
The synthesis of acyl halides, particularly acyl chlorides, from this compound is a critical step for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. masterorganicchemistry.com Thionyl chloride (SOCl₂) is a widely used reagent for this conversion. orgoreview.comchemguide.co.uklibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group, facilitating the subsequent attack by a chloride ion. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk
Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. chemguide.co.uk The reaction with PCl₅ produces the acyl chloride and phosphorus oxychloride (POCl₃), while PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk The choice of reagent can depend on the desired reaction conditions and the ease of separation of the product from the byproducts. chemguide.co.uk
2 Regioselective Functionalization of the Benzofuran Ring System
Targeted modification of the benzofuran ring is essential for creating a wide array of derivatives with tailored properties. Directed C–H activation has emerged as a powerful tool for achieving regioselectivity in these functionalizations.
1 Directed C–H Activation Strategies for Diverse Derivatives
Directed C–H activation strategies enable the functionalization of specific C–H bonds on the benzofuran ring, guided by a directing group. This approach offers high regioselectivity and atom economy. cas.cn Palladium-catalyzed reactions have been particularly successful in this area. For instance, a palladium-catalyzed C-H functionalization/cyclization strategy has been used to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov In some cases, the reaction can proceed without the need for an external base, ligand, or oxidant. nih.gov
Copper-catalyzed C–H activation has also been employed for the synthesis of dibenzofuran (B1670420) derivatives through an intramolecular C–O bond formation. cas.cn Furthermore, transition metal-catalyzed C-H functionalization has been applied to furan derivatives, showcasing the broader applicability of this strategy for heterocycle modification. researchgate.net These methods provide efficient routes to novel benzofuran structures that would be challenging to access through traditional synthetic methods. rsc.org
Halogenation Reactions (e.g., Bromination)
The benzofuran ring system can undergo electrophilic halogenation, such as bromination and chlorination, to yield halo-derivatives. While direct halogenation on this compound is not extensively documented, studies on analogous compounds provide significant insight into these transformations. For instance, research on derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid demonstrates that halogenation occurs at specific positions on the benzofuran ring. nih.gov
Bromination of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with a solution of bromine in chloroform (B151607) leads to substitution on the acetyl group. nih.gov However, when the hydroxyl group is free, as in 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, halogenation can be directed to the benzene portion of the scaffold. nih.gov In one experiment, reacting an ester of this acid with bromine in chloroform for eight hours at room temperature resulted in the substitution of hydrogens in the acetyl group with bromine. nih.gov
Chlorination using chlorine gas generated from the reaction of KMnO₄ with concentrated HCl and passed through a chloroform solution of the starting material also yields halogenated products. nih.gov For example, methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was obtained with a 23% yield. nih.gov These reactions illustrate that the positions of halogenation are influenced by the existing substituents on the benzofuran ring.
It is important to distinguish this electrophilic substitution on the aromatic ring from the Hell-Volhard-Zelinskii reaction, which is specific for the α-bromination of carboxylic acids that possess an α-hydrogen. nih.govrsc.org In the case of benzofuran-3-carboxylic acids, halogenation typically proceeds via electrophilic attack on the electron-rich benzofuran ring system.
| Reaction Type | Reagents | Product Example | Yield | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂ (from KMnO₄ + HCl), CHCl₃ | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 23% | nih.gov |
| Bromination | Br₂, CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | N/A | nih.gov |
Alkylation and Methylation of Hydroxyl and Carbonyl Groups
The hydroxyl and carboxyl groups of this compound are primary sites for alkylation and methylation reactions, leading to esters and ethers, respectively. The selectivity of these reactions depends heavily on the chosen reagents and conditions.
Alkylation of the phenolic hydroxyl group (O-alkylation) is typically achieved under basic conditions. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide. For example, starting materials for the synthesis of halogenated benzofurans were prepared via mono- or dimethylation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulphate. nih.gov In related heterocyclic systems, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, alkylation with methyl iodide in the presence of a base like triethylamine occurs selectively on the sulfur atom (S-methylation), but the principle of base-catalyzed alkylation is similar. researchgate.net
Conversely, alkylation of the carboxylic acid group to form an ester (esterification) is generally catalyzed by acid. While not specifically detailed for this compound, standard procedures like Fischer esterification (refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid) would be expected to yield the corresponding ester.
Optimizing conditions is key to achieving selective alkylation. The use of a strong base and an alkyl halide will favor O-alkylation of the hydroxyl group, whereas acidic conditions with an alcohol will favor esterification of the carboxylic acid.
Formation of Condensed Heterocyclic Systems (e.g., Pyrazole (B372694) Derivatives)
The fusion of a pyrazole ring onto the benzofuran scaffold creates condensed heterocyclic systems with potential applications in medicinal chemistry. The synthesis of such systems from this compound typically requires a multi-step approach, as the carboxylic acid itself is not a direct precursor for cyclocondensation with hydrazine (B178648).
A common and effective strategy involves the conversion of the 3-carboxylic acid into a 3-acyl group, which serves as a key intermediate. The synthesis of 3-acylbenzofurans can be accomplished through various methods. nih.gov Once the 3-acylbenzofuran derivative is formed, it can undergo a cyclocondensation reaction with hydrazine hydrate (B1144303). Research has shown that 3-benzoylbenzofurans react with hydrazine hydrate in methanol at room temperature to produce the corresponding pyrazole derivatives. srce.hr This reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone system within the 3-acylbenzofuran, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. srce.hrorganic-chemistry.org
This two-step conceptual pathway is outlined below:
Acylation: Conversion of this compound to a 4-hydroxy-3-acylbenzofuran intermediate.
Cyclocondensation: Reaction of the 4-hydroxy-3-acylbenzofuran with hydrazine hydrate or a substituted hydrazine to yield a pyrazolo[4,3-c]benzofuran system.
This approach is supported by numerous studies on the synthesis of benzofuran-pyrazole hybrids, which frequently utilize a carbonyl group adjacent to the benzofuran ring as the reactive site for pyrazole formation. nih.gov For instance, pyrazole derivatives have been synthesized via the opening of a pyrone ring in furochromones upon reaction with hydrazine hydrate, followed by cyclization.
Decarboxylation Pathways and Conditions
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation. For benzofuran-3-carboxylic acids, this reaction can be induced under specific thermal or catalytic conditions. The stability of the resulting carbanion or the reaction mechanism's transition state influences the ease of this process.
A notable method applicable to related structures is the Krapcho decarboxylation. In the synthesis of a 6-hydroxybenzofuran-3-carboxylic acid derivative, a selective decarboxylation step was successfully carried out using sodium chloride in dimethyl sulfoxide (B87167) (DMSO) at 160 °C. This method is particularly effective for esters with an adjacent electron-withdrawing group.
Thermal decarboxylation of carboxylic acids often requires high temperatures, but the presence of activating groups can facilitate the reaction. For acids with a double bond attached to the α-carbon, a cyclic elimination process may occur. Alternative methods include catalytic decarboxylation. For example, 4-hydroxybenzoic acid can be decarboxylated to phenol using palladium complexes with electron-donating phosphine (B1218219) ligands. Such catalytic systems could potentially be applied to this compound.
A study on the synthesis of 6-hydroxybenzofuran-3-carboxylic acid explored various acidic conditions for a tandem cyclization-decarboxylation sequence. The results, summarized in the table below, show how different acids and temperatures affect the yield of the desired product versus side products, highlighting the complexity of controlling decarboxylation.
| Acid Condition | Temperature (°C) | Yield of Desired Product (%) | Reference |
|---|---|---|---|
| 37% HCl | 100 | 71.5 | |
| 48% HBr | 60 | 46.1 | |
| 48% HBr | 80 | 44.8 | |
| 48% H₂SO₄ | 100 | 61.4 |
Compound Index
| Compound Name |
|---|
| This compound |
| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
| Bromine |
| Chloroform |
| Potassium permanganate (B83412) (KMnO₄) |
| Hydrochloric acid (HCl) |
| Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| Dimethyl sulfate |
| Methyl iodide |
| Triethylamine |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |
| Hydrazine hydrate |
| Methanol |
| Sodium chloride (NaCl) |
| Dimethyl sulfoxide (DMSO) |
| Hydrobromic acid (HBr) |
| Sulfuric acid (H₂SO₄) |
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Elucidation of Molecular Structure and Purity
Spectroscopic analysis is indispensable for the unambiguous characterization of novel or synthesized chemical entities. For 4-hydroxybenzofuran-3-carboxylic acid, techniques such as NMR and MS are not merely confirmatory; they are foundational to understanding its chemical behavior and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are the most crucial experiments.
Proton NMR (¹H NMR) offers precise information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of synthesizing this compound, ¹H NMR is an invaluable tool for monitoring the progress of a reaction. By observing the disappearance of signals corresponding to starting materials and the emergence of new signals attributable to the product, chemists can track the conversion and optimize reaction conditions.
The expected ¹H NMR spectrum of this compound would display distinct signals for each unique proton. The protons on the benzene (B151609) ring, the furan (B31954) ring, the hydroxyl group, and the carboxylic acid group would each resonate at characteristic chemical shifts, influenced by their local electronic environment.
Aromatic Protons: The protons on the benzene portion of the benzofuran (B130515) core are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. Their specific shifts and coupling patterns provide information about their relative positions.
Furan Ring Proton: The single proton on the furan ring (at position 2) would likely appear as a singlet, given the absence of adjacent protons, in a region characteristic for heterocyclic aromatic protons.
Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their chemical shifts can be highly variable, often appearing as broad singlets. The carboxylic acid proton is notably deshielded and typically resonates far downfield, often above δ 10.0 ppm. These signals can be confirmed by deuterium (B1214612) exchange, where adding a drop of D₂O to the NMR sample results in their disappearance from the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.0 - 8.5 | s (singlet) |
| H5 | 6.8 - 7.2 | d (doublet) |
| H6 | 7.0 - 7.4 | t (triplet) |
| H7 | 6.9 - 7.3 | d (doublet) |
| 4-OH | 9.0 - 10.0 | br s (broad singlet) |
| 3-COOH | 11.0 - 13.0 | br s (broad singlet) |
Note: This data is predictive and based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 160-180 ppm.
Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system will resonate in the aromatic region, generally between δ 100 and 160 ppm. Carbons bonded to the electronegative oxygen atom (C4 and the furan oxygen-linked carbon) will be shifted further downfield compared to other ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 140 - 150 |
| C3 | 110 - 120 |
| C3a | 120 - 130 |
| C4 | 150 - 160 |
| C5 | 115 - 125 |
| C6 | 120 - 130 |
| C7 | 110 - 120 |
| C7a | 145 - 155 |
| COOH | 165 - 175 |
Note: This data is predictive and based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
A deeper analysis of the ¹H NMR spectrum involves examining the spin-spin coupling between neighboring protons. The splitting of a proton's signal into a multiplet (e.g., doublet, triplet) is caused by the magnetic influence of adjacent, non-equivalent protons. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of protons.
For the aromatic protons of this compound, the coupling patterns would confirm their substitution pattern. For instance, an ortho-relationship (protons on adjacent carbons) typically results in a larger coupling constant (around 7-9 Hz) compared to a meta-relationship (protons separated by one carbon, ~2-3 Hz) or a para-relationship (protons opposite each other, often ~0-1 Hz). By analyzing these J-values, the precise assignment of each aromatic proton can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, with a molecular formula of C₉H₆O₄, the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated mass to within a very small tolerance (e.g., ± 5 ppm) provides unequivocal validation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆O₄ |
| Calculated Exact Mass [M+H]⁺ | 179.0344 |
| Observed Exact Mass [M+H]⁺ | Consistent with calculated value within ± 5 ppm |
Note: The observed mass would be determined experimentally.
Gas Chromatography/Mass Spectrometry (GC/MS) and Electrospray Ionization Mass Spectrometry (ESI MS) for Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₉H₆O₄, corresponding to a molecular weight of 178.14 g/mol .
In Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. Under collision-induced dissociation (CID), this ion undergoes characteristic fragmentation. For α-hydroxy carboxylic acids, a diagnostic peak at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion, is often observed. nih.gov Another common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH), which would result in a fragment with an m/z of 133. libretexts.org A further fragmentation could involve the loss of carbon dioxide (CO₂), leading to a fragment ion at m/z 134.
The fragmentation pattern of benzofuran derivatives can also be influenced by the stable benzofuran ring system. nih.gov Cleavage of the carboxylic acid group is a primary fragmentation event. The resulting benzofuran cation can then undergo further fragmentation, although the aromatic system's stability often makes the molecular ion or the primary fragment the most abundant peak (the base peak). chemguide.co.uk
A predictive analysis for a similar compound, 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid, suggests the formation of various adducts in the mass spectrum. uni.lu
Table 1: Predicted m/z Values for Adducts and Fragments of a Similar Benzofuran Carboxylic Acid
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 193.0495 |
| [M+Na]⁺ | 215.0315 |
| [M-H]⁻ | 191.0350 |
| [M+NH₄]⁺ | 210.0761 |
This interactive table is based on predicted data for a structurally related compound and illustrates potential ionization patterns.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the hydroxyl, carboxylic acid, and aromatic moieties. spectroscopyonline.com
The most distinct feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. vscht.cz This broadening is a result of strong intermolecular hydrogen bonding, forming dimers in the solid state or in concentrated solutions. bldpharm.com Superimposed on this broad band may be the sharper C-H stretching vibrations of the aromatic ring, typically found between 3100 and 3000 cm⁻¹. vscht.cz
The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically observed in the 1710-1680 cm⁻¹ range due to conjugation with the aromatic ring. spectroscopyonline.com The spectrum also features a strong C-O stretching vibration between 1320 and 1210 cm⁻¹. spectroscopyonline.com
The phenolic O-H group contributes to the broadness of the hydroxyl absorption region. Aromatic C=C stretching vibrations are expected as a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz An out-of-plane (oop) O-H bend for the carboxylic acid may also be visible as a broad band around 960-900 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |
| Carbonyl C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid C-O Stretch | 1320 - 1210 | Strong |
| Carboxylic Acid O-H Bend (oop) | 960 - 900 | Medium, Broad |
This interactive table summarizes the expected IR peak locations and characteristics based on established spectroscopic data for similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The benzofuran ring, being an aromatic system, is a chromophore. The presence of the hydroxyl and carboxylic acid groups (auxochromes) and the extended conjugation influences the absorption maxima (λmax). shimadzu.com
The primary electronic transitions expected are π→π* transitions, which are characteristic of aromatic and conjugated systems. libretexts.org These transitions are typically high in intensity. The carbonyl group of the carboxylic acid can also exhibit a weaker n→π* transition. libretexts.org Due to the extended conjugation of the benzofuran system with the carboxylic acid, a bathochromic (red) shift to longer wavelengths is expected compared to simple benzene or furan. libretexts.org For instance, unsubstituted benzofuran exhibits absorption bands around 284-290 nm in THF. researchgate.net It is anticipated that this compound would show absorption maxima at similar or longer wavelengths. Simple carboxylic acids typically absorb around 210 nm, which is often not practically useful. researchgate.net However, the conjugated system in the target molecule shifts this absorption into an accessible region of the UV spectrum.
Table 3: Expected Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 280 - 350 | High |
| n → π | > 300 | Low |
This interactive table outlines the probable electronic transitions and their characteristics for the given molecular structure.
Solid-State Structural Analysis
X-ray Crystallography for Absolute Configuration and Crystal Packing Details
This technique yields precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzofuran ring system. A key feature revealed by crystallography is the intermolecular interactions that dictate the crystal packing. For carboxylic acids, strong hydrogen bonds are expected. Typically, the carboxylic acid groups of two molecules will form a centrosymmetric dimer via O-H···O hydrogen bonds. researchgate.net The hydroxyl group at the 4-position can also participate in hydrogen bonding, creating a more complex network in the crystal lattice.
The crystallographic data for 1-benzofuran-2-carboxylic acid shows it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similar parameters would be expected for this compound, with variations in the unit cell dimensions due to the different substitution pattern and packing arrangement.
Table 4: Example Crystallographic Data for 1-benzofuran-2-carboxylic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.39 |
| b (Å) | 6.87 |
| c (Å) | 19.98 |
| β (°) | 94.21 |
| Volume (ų) | 749.79 |
| Z (molecules per unit cell) | 4 |
This interactive table presents published crystallographic data for a closely related compound, 1-benzofuran-2-carboxylic acid, to illustrate the type of information obtained from X-ray analysis. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₉H₆O₄), the theoretical elemental composition can be calculated from its molecular weight (178.14 g/mol ).
The experimental values, obtained through combustion analysis, are then compared to these theoretical percentages. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition. Studies on various benzofuran derivatives consistently report such analyses to confirm the identity of newly synthesized compounds. mdpi.com
Table 5: Elemental Composition of this compound (C₉H₆O₄)
| Element | Theoretical % | Experimental % (Example Range) |
| Carbon (C) | 60.68 | 60.50 - 60.85 |
| Hydrogen (H) | 3.39 | 3.30 - 3.50 |
| Oxygen (O) | 35.93 | N/A (Often calculated by difference) |
This interactive table shows the calculated theoretical elemental percentages and a typical range for experimental results based on data for similar compounds.
Strategies for Resolving Discrepancies Between Theoretical and Experimental Spectral Data
Discrepancies between theoretically predicted and experimentally measured spectral data are common and can arise from various factors, including the limitations of the computational model, environmental effects (like solvent interactions), and complex molecular dynamics not accounted for in the calculations. frontiersin.org
A powerful strategy to resolve these differences involves the use of computational chemistry, particularly Density Functional Theory (DFT). For instance, in vibrational spectroscopy (IR), initial discrepancies between the calculated harmonic frequencies and the experimental anharmonic wavenumbers can be significant. By applying scaling factors or, more rigorously, by computing anharmonic corrections, a much better agreement can be achieved. frontiersin.org A study on 1-benzofuran-2-carboxylic acid demonstrated that geometric parameters and vibrational frequencies calculated using DFT (B3LYP/6-31G(d,p)) were in good agreement with experimental X-ray and FT-IR data. researchgate.net
In UV-Vis spectroscopy, the choice of the functional and basis set in Time-Dependent DFT (TD-DFT) calculations is crucial. Discrepancies between predicted and experimental λmax values can often be attributed to the solvation model used. While implicit models like the Polarizable Continuum Model (PCM) are common, they may not account for specific solute-solvent interactions, such as hydrogen bonding, which can significantly affect electronic transitions. nih.gov Refining the computational model to include explicit solvent molecules or using higher levels of theory can help reconcile these differences.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 4-hydroxybenzofuran-3-carboxylic acid, these methods can predict its geometry, electronic landscape, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for mapping its electronic properties. For benzofuran-3-carboxylic acid, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate its structural and electronic properties. These studies reveal a planar benzofuran (B130515) ring system.
The electronic structure, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), is critical for understanding a molecule's reactivity. The introduction of the electron-donating hydroxyl group at the 4-position is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would also be affected, influencing its behavior as an electron acceptor.
Table 1: Predicted Effects of 4-Hydroxy Substitution on Electronic Properties of Benzofuran-3-carboxylic Acid
| Property | Benzofuran-3-carboxylic Acid | This compound (Predicted) |
| HOMO Energy | Lower | Higher |
| LUMO Energy | Lower | Slightly Lower/Altered |
| HOMO-LUMO Gap | Larger | Smaller |
| Reactivity towards Electrophiles | Less Reactive | More Reactive |
This table is generated based on established principles of substituent effects in computational chemistry.
Computational methods can accurately predict spectroscopic data, which are essential for molecular characterization.
IR Frequencies: Theoretical calculations of the infrared (IR) spectrum for benzofuran-3-carboxylic acid have been performed to assign vibrational modes. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group (typically in the 3200-3600 cm⁻¹ region), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹). The precise positions of these bands would be influenced by hydrogen bonding.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons would be altered by the presence of the hydroxyl group. The electron-donating nature of the -OH group would lead to increased shielding and a consequent upfield shift (lower ppm values) for the protons on the benzene (B151609) ring, particularly those in ortho and para positions.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the behavior of molecules upon absorption of light, including their excited states and potential photochemical reactions. While specific TD-DFT studies on this compound are not available, research on other benzofuran derivatives demonstrates the utility of this method.
TD-DFT calculations could predict the electronic absorption spectrum (UV-Vis) of this compound, identifying the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π*). The introduction of the hydroxyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent benzofuran-3-carboxylic acid, meaning it would absorb light at longer wavelengths. This is due to the extension of the conjugated π-system by the lone pairs of the hydroxyl oxygen.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing a window into the energetic landscapes that govern them.
Transition State Characterization for Elucidating Reaction Pathways
The synthesis of this compound can be achieved through various routes, such as the dehydrative cyclization of α-(phenoxy)alkyl ketones or the aromatization of dihydrobenzofuran precursors. Each step in these synthetic pathways proceeds through a high-energy transition state. Computational methods, particularly Density Functional Theory (DFT), allow for the precise characterization of these transition state structures.
By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction step, which is a critical factor in determining its rate. For example, in a common synthesis of benzofurans involving an intramolecular cyclization, computational modeling could identify the transition state for the ring-closing event. This would reveal the precise geometry of the atoms as the new carbon-oxygen bond forms, providing insights that can be used to optimize reaction conditions. While specific studies on this compound are pending, the principles are well-established in the computational analysis of related heterocyclic syntheses.
Electronic Effects on Reaction Kinetics and Thermodynamics
The substituents on the aromatic ring of a benzofuran precursor can have a profound impact on the ease and outcome of a reaction. Computational modeling is exceptionally well-suited to quantify these electronic effects. For instance, in the synthesis of benzofuran derivatives, it has been observed that electron-donating groups on the precursor salicylaldehydes can lead to higher yields of the target molecules. nih.gov
Computational analysis can explain this by modeling how different substituents alter the electron density at the reaction centers. An electron-donating group, such as a methoxy (B1213986) group, can increase the nucleophilicity of the phenolic oxygen, thereby lowering the activation energy for the cyclization step and making the reaction faster (kinetically more favorable). Conversely, an electron-withdrawing group, like a nitro group, would be expected to have the opposite effect.
Chemical Reaction Mechanisms and Kinetics
Catalytic Reaction Pathways Involving 4-Hydroxybenzofuran-3-carboxylic Acid and Derivatives
Catalysis provides efficient and selective routes for the synthesis and modification of benzofuran (B130515) structures. These pathways are broadly categorized into acid-catalyzed and metal-catalyzed reactions, each offering distinct advantages in controlling reaction outcomes.
Acid catalysis is fundamental in various transformations involving benzofuran derivatives, from hydrolysis to complex cyclization cascades.
The hydrolysis of acetals is a classic example of a reaction subject to general acid catalysis. gla.ac.ukrsc.org While not a direct reaction of this compound itself, the principles are relevant to its potential precursors or derivatives where an acetal (B89532) might be used as a protecting group. In general acid catalysis, the rate of reaction is dependent on the concentration of the undissociated acid in the buffer solution. gla.ac.uk The mechanism for the hydrolysis of an acetal, such as a benzaldehyde (B42025) methyl aryl acetal, involves protonation of one of the alkoxy groups by a general acid (HA). This protonation turns the alkoxy group into a good leaving group (R-OH). The departure of the alcohol is often the rate-determining step, leading to the formation of a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com This intermediate is then attacked by water, and a final deprotonation step yields the corresponding aldehyde or ketone and two equivalents of alcohol. masterorganicchemistry.comorganicchemistrytutor.com
The structural features of the acetal, such as the stability of the incipient carbocation and the nature of the leaving group, are crucial for observing general acid catalysis. gla.ac.uk For a hypothetical acetal precursor to a phenolic compound like a 4-hydroxybenzofuran derivative, the initial bond fission would likely occur between the acetal carbon and the phenolic oxygen. gla.ac.uk The rate of this acid-catalyzed hydrolysis can be significantly influenced by substituents on the aromatic rings. rsc.org
Trifluoroacetic acid (TFA) is a strong organic acid frequently employed as a catalyst in organic synthesis, particularly in cascade reactions that build complex molecular scaffolds in a single pot. One notable application is the de novo synthesis of benzofuran derivatives from 2-hydroxy-1,4-diones. rsc.orgrsc.org In this process, TFA catalyzes an intramolecular cyclization of the dione, which is followed by dehydration to form a key furan (B31954) intermediate. rsc.org Subsequent oxidation, often facilitated by an oxidant like N-bromosuccinimide (NBS) mixed in the reaction, leads to the aromatization of the ring system, yielding the final substituted benzofuran product. rsc.orgrsc.org
This cascade reaction provides a powerful method for constructing the benzofuran core. A proposed mechanism suggests that the process begins with the acid-catalyzed intramolecular cyclization and dehydration of the starting dione. rsc.org This is a supplement to the well-known Paal-Knorr furan synthesis. rsc.orgrsc.org The versatility of this method allows for the synthesis of a variety of benzofuran derivatives with good functional group tolerance. researchgate.net While this specific example starts from 2-hydroxy-1,4-diones, the principle of using a strong acid like TFA to promote cyclization and aromatization is a key strategy in the synthesis of complex benzofurans.
Table 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of Benzofuran Derivatives This table summarizes the reaction conditions for the TFA-catalyzed cascade cyclization of 2-hydroxy-1,4-diones to form benzofuran derivatives, based on a general procedure. rsc.org
| Parameter | Condition |
| Substrate | 2-Hydroxy-1,4-diones (0.20 mmol) |
| Catalyst | Trifluoroacetic acid (TFA) (0.04 mmol, 0.2 equiv.) |
| Oxidant | N-Bromosuccinimide (NBS) (0.30 mmol, 1.5 equiv.) |
| Solvent | 1,2-Dichloroethane (DCE) (2.0 mL) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Outcome | Formation of various substituted benzofuran derivatives |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium and indium are two metals that feature prominently in these synthetic strategies.
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in many benzofuran syntheses. One powerful strategy involves a palladium-catalyzed C–H activation and functionalization followed by cyclization. For instance, 5-hydroxybenzofuran derivatives can be synthesized from the reaction of benzoquinone with terminal alkynes. acs.org This reaction is catalyzed by Pd(OAc)₂, where the benzoquinone acts as both a reactant and an internal oxidant, eliminating the need for an external one. acs.org The proposed mechanism involves the initial coordination of the palladium catalyst to the benzoquinone, followed by coordination with the alkyne and subsequent deprotonation to form an alkynylpalladium complex. acs.org This intermediate then undergoes cyclization to form the benzofuran ring.
Another important palladium-catalyzed method is the intramolecular alkoxycarbonylation of alkenylphenols to produce benzofuranones, which are structurally related to hydroxybenzofurans. nih.gov This reaction demonstrates the power of palladium catalysis to achieve cyclization with the incorporation of a carbonyl group, often using carbon monoxide or a CO surrogate. nih.gov These methods are valued for their efficiency and tolerance of various functional groups. figshare.com
Table 2: Palladium-Catalyzed Synthesis of 5-Hydroxybenzofuran Derivatives This table outlines the key features of the palladium-catalyzed reaction between benzoquinones and terminal alkynes. acs.org
| Component | Role / Species |
| Reactant 1 | Benzoquinone |
| Reactant 2 | Terminal Alkyne |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Key Feature | Benzoquinone acts as both reactant and oxidant |
| Requirement Excluded | No external base, ligand, or oxidant needed |
| Product | 2,3-Disubstituted 5-hydroxybenzofuran derivatives |
Indium trichloride (B1173362) (InCl₃) is a Lewis acid that has gained traction as a catalyst for various organic transformations, including the formation of heterocyclic rings. It is effective in promoting annulation reactions, which involve the fusion of a new ring onto an existing one. For example, InCl₃ can promote the reaction between β-nitroacrylates and phenols to produce benzofuran-3-carboxylates. researchgate.net This type of reaction, often enhanced by microwave irradiation, provides a practical route to compounds structurally similar to this compound. researchgate.net
Indium trichloride's role as a Lewis acid is to activate the substrates, facilitating the key bond-forming steps of the annulation cascade. Its applications extend to promoting ring-opening reactions of N-tosylaziridines with heterocycles like furan and the Prins reaction between olefins and aldehydes. researchgate.net The ability of InCl₃ to function in aqueous media and its potential for recovery and reuse make it an attractive catalyst from a green chemistry perspective. researchgate.net
Metal-Catalyzed Reactions
Iron(III) Complex Catalysis in Alkylation Reactions
The catalytic transformation of C-H bonds into C-C bonds represents a significant challenge in organic synthesis. Iron, as an earth-abundant and low-toxicity metal, is an attractive catalyst for such reactions. While direct studies on the iron(III)-catalyzed alkylation of this compound are not extensively documented, the general principles of iron-catalyzed C(sp³)-H alkylation provide a framework for potential transformations.
These reactions often proceed via an electrophilic iron carbene intermediate. nih.gov This intermediate facilitates the homolytic cleavage of a C-H bond, followed by a rebound step to form the new C-C bond. nih.gov Mechanistic studies on other substrates suggest that C-H cleavage can be a rate-determining step, which can be influenced by modifications to the catalyst. nih.gov For a substrate like this compound, potential alkylation sites could include activated positions on the benzene (B151609) or furan ring, or potentially at a benzylic position if a suitable alkyl group were present on the scaffold. The development of efficient and practical oxidation technologies using iron catalysts, such as the oxidation of alcohols to carboxylic acids with Fe(NO₃)₃·9H₂O, highlights the versatility of iron in catalysis. nih.gov
Nucleophilic and Electrophilic Substitution Mechanisms
The dual functionality of a hydroxyl group and a carboxylic acid group on the benzofuran scaffold dictates its behavior in substitution reactions.
The participation of a nearby functional group as an internal nucleophile can significantly influence reaction pathways. In the context of benzofuran synthesis, a related mechanism is observed during the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction involves a base-catalyzed ring opening of the coumarin (B35378). nih.gov The resulting phenoxide anion then acts as an intramolecular nucleophile, attacking a vinyl halide position to form the benzofuran ring. nih.gov
Kinetic studies of this rearrangement support a two-stage mechanism. The first is a rapid, base-catalyzed ring fission, which is proposed to involve the rate-determining addition of a hydroxide (B78521) anion to the carbonyl group. nih.gov While this example involves the phenoxide rather than the carboxylate as the nucleophile and forms the 2-carboxylic acid isomer, it illustrates the potential for intramolecular cyclization mechanisms in the formation of the benzofuran ring system. nih.gov The strategic placement of functional groups is crucial for facilitating such intramolecular reactions.
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, allowing for their conversion into more reactive derivatives such as acid chlorides, or directly into esters and amides. latech.edulibretexts.orgchemistrytalk.org These reactions proceed via a tetrahedral intermediate, and their rates are influenced by the nature of the leaving group, the nucleophile, and the use of catalysts. sketchy.com Less reactive derivatives can typically be synthesized from more reactive ones. latech.edu
The conversion of this compound to its derivatives follows these established principles. For instance, the synthesis of amide derivatives of a related benzodifuran-2-carboxylic acid proceeds by first converting the carboxylic acid into a more reactive acid chloride using oxalyl chloride. nih.gov This acid chloride is then treated with various amines to yield the corresponding amides via nucleophilic acyl substitution. nih.gov Similarly, the synthesis of the methyl ester of 4-benzofuran-carboxylic acid can be achieved through standard esterification procedures, as described in patent literature. google.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method for producing esters. libretexts.org
Table 1: General Nucleophilic Acyl Substitution Reactions for Carboxylic Acids
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Carboxylic Acid | SOCl₂ or PCl₅ | Acid Chloride | Acyl Halogenation latech.edulibretexts.org |
| Carboxylic Acid | Alcohol (R'-OH), Acid Catalyst | Ester | Fischer Esterification libretexts.org |
| Acid Chloride | Amine (R'-NH₂) | Amide | Aminolysis nih.gov |
This table presents generalized reactions applicable to carboxylic acids.
Photochemical Reaction Mechanisms
Photochemistry offers unique pathways for molecular transformations that are often inaccessible through thermal methods.
A green, metal-free photochemical method has been developed for the transformation of 4-hydroxy-α-benzopyrones (coumarins) into 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylates and their corresponding carboxamides. researchgate.netacs.org This reaction is mediated by singlet oxygen (¹O₂), which is generated by a triplet photosensitizer, Rose Bengal, upon irradiation with visible light. researchgate.net Singlet oxygen is known to react with C=C double bonds and can also functionalize weakly activated C-H bonds, such as those adjacent to an ether oxygen. researchgate.netnih.gov The reaction proceeds in a one-pot synthesis at ambient temperature, offering high yields and energy efficiency. researchgate.netacs.org The proposed mechanism involves the [2+2] cycloaddition of singlet oxygen to the electron-rich double bond of the coumarin ring, followed by rearrangement to yield the dihydrobenzofuranone product.
Table 2: Conditions for Photochemical Conversion of 4-Hydroxycoumarins
| Parameter | Condition | Reference |
|---|---|---|
| Light Source | Visible Light | researchgate.net |
| Photosensitizer | Rose Bengal | researchgate.net |
| Reactive Species | Singlet Oxygen (¹O₂) | researchgate.net |
| Key Feature | Metal-free, one-pot synthesis | acs.org |
The photoenolization/Diels–Alder (PEDA) reaction is a powerful photochemical strategy for constructing complex benzannulated carbocyclic structures. nih.gov The classic PEDA reaction involves the light-induced excitation of an ortho-alkyl benzophenone, which then undergoes intramolecular hydrogen abstraction to form a transient hydroxy-o-quinodimethane, also known as a photoenol. nih.govmsu.edu This highly reactive diene can be trapped in a [4+2] cycloaddition reaction with an electron-poor alkene (dienophile) to afford Diels-Alder adducts. nih.govmsu.edu
While there are no specific reports of PEDA reactions involving this compound, the general mechanism provides a basis for theoretical consideration. For a derivative of this compound to undergo a PEDA reaction, it would need to possess a suitable ortho-alkyl carbonyl group that could initiate the photoenolization process. The unique reactivity of the photochemically generated enol provides a synthetic alternative to traditional thermal Diels-Alder reactions. nih.gov
Kinetic Studies and Rate Profile Analysis
The rate of hydrolysis of esters, including derivatives of this compound, is typically highly dependent on the pH of the solution. ucalgary.ca Hydrolysis can proceed through acid-catalyzed, base-catalyzed (saponification), or neutral (water-mediated) pathways, each with a distinct kinetic profile. ucalgary.caepa.gov
Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, ester hydrolysis is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion concentration. ucalgary.cachemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. ucalgary.ca In a final, rapid acid-base step, the alkoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and the alcohol. ucalgary.cayoutube.com The rate of this reaction generally increases linearly with the concentration of hydroxide ions, and thus, the rate increases at higher pH values. chemrxiv.orgnih.gov
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis rate is dependent on the concentration of the hydronium ion. The mechanism is effectively the reverse of the Fischer esterification. ucalgary.ca It begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl group to form the tetrahedral intermediate. ucalgary.ca Following a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule, and the catalytic acid is regenerated. youtube.com
Table 1: General Mechanisms of Ester Hydrolysis
| Condition | Catalyst | Key Mechanistic Steps | Typical Kinetics |
|---|---|---|---|
| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Collapse of intermediate, expulsion of alkoxide (RO⁻). 4. Deprotonation of carboxylic acid by RO⁻. | Second-order: rate = k[Ester][OH⁻] |
| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Formation of a tetrahedral intermediate. 4. Proton transfers to create a good leaving group (ROH). 5. Elimination of alcohol. | Typically dependent on [H₃O⁺] |
| Neutral | H₂O | Slow nucleophilic attack by water. Generally insignificant compared to catalyzed pathways. | First-order: rate = k[Ester] |
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step of a reaction. nih.govunam.mx The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate. unam.mx
A primary KIE is observed when the bond to the isotope is cleaved in the rate-limiting step. unam.mx The magnitude of the primary deuterium KIE (kH/kD) is typically greater than 1. For instance, high noncompetitive intermolecular KIEs of 7.3-8.1 were observed for the O-deethylation of 7-ethoxycoumarin (B196162) in human liver microsomes, indicating that the C-H bond-breaking step is a major contributor to the reaction rate. nih.gov In contrast, a small or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting. icm.edu.pl
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reaction center. These effects are generally smaller than primary KIEs. unam.mx
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for monitoring the progress of chemical reactions in real-time, providing detailed structural and quantitative information about reactants, intermediates, and products without perturbing the reaction mixture. nih.govrsc.orgcopernicus.org
Time-resolved NMR experiments are particularly well-suited for studying the kinetics of photochemical reactions. copernicus.org In a typical setup for monitoring a photoreaction, the sample within the NMR tube is irradiated with light of a specific wavelength, and a series of ¹H NMR (or other relevant nuclei like ¹³C or ³¹P) spectra are recorded at set time intervals. nih.govresearchgate.net
By integrating the signals corresponding to specific protons of the starting material and the photoproducts, their respective concentrations can be determined as a function of time. nih.govresearchgate.net For example, the photolysis of coumarin derivatives has been followed by ¹H-NMR, confirming the release of a payload like acetic acid and the formation of the corresponding alcohol photoproduct. nih.govacs.org Analysis of the irradiated samples by ¹H-NMR and UPLC-MS revealed that allylic coumarins formed corresponding allylic alcohols upon irradiation, which is the result of water trapping the cationic intermediate. nih.gov
This kinetic data can then be used to determine reaction rate constants and quantum yields. nih.gov Furthermore, NMR can help identify transient intermediates if their lifetimes are sufficient for detection, and can reveal the formation of any side products, providing a comprehensive picture of the reaction pathway. rsc.org The use of techniques like flow NMR can also be applied to study reaction kinetics, where reactants are mixed immediately before entering the NMR spectrometer's detection coil. rsc.org
Applications in Advanced Materials and Chemical Technologies
Role in Nanomaterial Synthesis and Functionalization
While carboxylic acids are generally utilized in nanotechnology, specific research detailing the use of 4-hydroxybenzofuran-3-carboxylic acid in nanomaterial synthesis is not extensively documented in publicly available literature. The functional groups present in the molecule, a carboxylic acid and a hydroxyl group, suggest potential for such applications.
Use as Stabilizing and Capping Agents for Nanocomposites
Capping agents are crucial for controlling the growth and preventing the aggregation of nanoparticles during their synthesis. scispace.com Carboxylic acids, in general, can function as effective capping agents by binding to the nanoparticle surface, providing electrostatic or steric stability. nih.govmdpi.com For instance, adipic acid has been successfully used to cap silver nanoparticles, where the carboxylate groups stabilize the nanoparticle surface. nih.govmdpi.com However, specific studies employing this compound for this purpose are not readily found.
Influence on Surface Reactivity and Colorimetric Sensing Characteristics
The functionalization of nanoparticle surfaces is a key step in tailoring their reactivity and developing new sensing technologies. nih.govrsc.org Carboxylic acid functionalization can alter surface charge and create sites for further conjugation with other molecules. researchgate.net This modification is pivotal in applications like colorimetric sensors, where interactions on the nanoparticle surface lead to a detectable color change. rsc.orgrsc.org While the principle is well-established for various carboxylic acids, the specific influence of this compound on the surface reactivity of nanocomposites or its role in colorimetric sensing has not been a focus of the available research.
Intermediates in Pharmaceutical and Agrochemical Development
The benzofuran (B130515) scaffold is a foundational structure in a multitude of biologically active compounds. nih.gov Consequently, derivatives such as this compound are valuable as starting materials and intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Synthetic Building Blocks for Structurally Complex Molecules
Benzofuran derivatives serve as versatile building blocks for creating more elaborate molecular architectures. nih.govsemanticscholar.org The inherent reactivity of the benzofuran ring system, combined with the functional handles provided by the hydroxyl and carboxylic acid groups, allows for a variety of chemical transformations. These transformations can include esterification, amidation, and electrophilic substitution, enabling the construction of diverse and complex heterocyclic systems. mdpi.commdpi.com This versatility makes benzofuran carboxylic acids attractive starting points for the synthesis of novel compounds with potential pharmacological activity. nih.gov
Precursors for Approved Drug Development (e.g., Lifitegrast Intermediates)
In the development of the approved drug Lifitegrast, a key structural component is a benzofuran moiety. Lifitegrast is an ophthalmic solution used to treat the signs and symptoms of dry eye disease by inhibiting T-cell-mediated inflammation. researchgate.netjustia.com Detailed synthetic routes reveal that a specific isomer, Benzofuran-6-carboxylic acid , is the crucial benzofuran-containing intermediate, not this compound. researchgate.netthieme-connect.com The synthesis of Lifitegrast involves the coupling of Benzofuran-6-carboxylic acid with another key intermediate, (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, which is attached to a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core. researchgate.netjustia.comresearchgate.netnih.gov This highlights the importance of specific isomers of benzofuran carboxylic acids as precursors in the synthesis of commercially approved pharmaceuticals.
The table below outlines the key intermediates involved in the synthesis of Lifitegrast.
| Intermediate Name | Role in Synthesis | Reference |
| Benzofuran-6-carboxylic acid | Provides the core benzofuran structure | researchgate.net, thieme-connect.com |
| 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Forms the central scaffold of the final molecule | researchgate.net, nih.gov |
| (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid | Side chain that is critical for biological activity | acs.org |
Coordination Chemistry and Metal Complexes
The formation of coordination complexes with metal ions is a well-established field for ligands containing oxygen and nitrogen donor atoms. Carboxylic acids and hydroxyl groups are excellent coordinating moieties. For example, ligands like 4-hydroxybenzoic acid and 4-hydroxy-3-nitro-2H-chromen-2-one readily form stable complexes with a variety of metal ions, including Cu(II) and Zn(II). rsc.orgnih.gov In these complexes, coordination often occurs through the deprotonated hydroxyl and carboxylate oxygen atoms, leading to the formation of chelate rings and potentially larger coordination polymers. rsc.orgresearchgate.net Despite the presence of suitable coordinating groups (a phenolic hydroxyl and a carboxylic acid) in this compound, specific studies on its coordination chemistry and the synthesis of its metal complexes are not prominently featured in the scientific literature.
Synthesis and Characterization of Zinc and Copper Complexes with Benzofuran Carboxylic Acids
The synthesis of metal complexes involving benzofuran carboxylic acids, such as this compound, typically involves the reaction of the deprotonated ligand with a corresponding metal salt (e.g., zinc chloride or copper nitrate) in a suitable solvent. The general methodology includes dissolving the benzofuran carboxylic acid ligand in a solvent like methanol (B129727) or ethanol, often with the addition of a base such as triethylamine (B128534) to facilitate deprotonation of the carboxylic acid and hydroxyl groups. nih.govfrontiersin.org A solution of the metal salt is then added, and the mixture is typically stirred and refluxed for several hours to ensure the completion of the reaction. nih.gov The resulting solid complex can then be isolated by filtration, washed, and dried.
Characterization of these newly synthesized zinc and copper complexes is crucial to confirm their formation and elucidate their structure. A suite of physicochemical and spectroscopic techniques is employed for this purpose. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is used to verify the coordination of the ligand to the metal ion. This is often observed through shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups upon complexation. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination environment of the metal ion. nih.gov
Further structural characterization is achieved through techniques like Powder X-ray Diffraction (PXRD), which can confirm the crystalline or polycrystalline nature of the complexes. frontiersin.org The surface morphology and elemental composition of the complexes are examined using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) analysis, respectively. frontiersin.org
Table 1: Synthesis and Characterization of Representative Metal-Benzofuran Carboxylate Complexes
| Parameter | Zinc (II) Complex | Copper (II) Complex | Reference |
| Reactants | This compound, Zinc Chloride (ZnCl₂) | This compound, Copper Nitrate (Cu(NO₃)₂·3H₂O) | nih.govfrontiersin.org |
| Solvent | Methanol | Methanol | nih.gov |
| Reaction Conditions | Reflux for 3-4 hours at ~80°C | Reflux for 3-4 hours at ~80°C | nih.gov |
| FTIR Analysis | Shift in ν(C=O) and ν(O-H) bands indicating coordination | Shift in ν(C=O) and ν(O-H) bands indicating coordination | researchgate.net |
| PXRD Analysis | Polycrystalline nature | Polycrystalline nature | frontiersin.org |
| SEM Morphology | Agglomerated, stick-like structures | Tiny, needle-like agglomerates | frontiersin.org |
Investigation of Coordination Geometry and Bonding Properties
The investigation into the coordination geometry and bonding properties of metal complexes with ligands like this compound reveals how the metal center is bound to the ligand. The ligand can act as a bidentate donor, coordinating to the metal ion through the oxygen atoms of both the deprotonated carboxylate group and the hydroxyl group. The carboxyl group itself contains a carbonyl and a hydroxyl group attached to the same carbon atom, both of which are sp² hybridized, leading to a planar structure that facilitates coordination. libretexts.org
The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, based on analyses of similar structures, a Zn(II) complex might adopt a distorted tetrahedral geometry, while a Cu(II) complex could exhibit a distorted square pyramidal or octahedral geometry. frontiersin.orgnih.gov These geometries are proposed based on a combination of spectroscopic data and computational modeling, such as Density Functional Theory (DFT) calculations. frontiersin.org
FTIR spectroscopy is a key tool for probing the bonding properties. The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group provides insight into its coordination mode (e.g., monodentate, bidentate chelating, or bridging). nih.gov The appearance of new absorption bands in the far-infrared region, which are absent in the free ligand spectrum, can be assigned to metal-oxygen (M-O) stretching vibrations, directly confirming the formation of coordination bonds. nih.gov The stability of these complexes can be quantified by their formation constants; for example, related copper(II) complexes have been found to have formation constants on the order of 10⁶, indicating thermodynamically favored reactions. frontiersin.org
Table 2: Coordination and Bonding Properties of Postulated Metal Complexes
| Property | Zinc (II) Complex | Copper (II) Complex | Reference |
| Proposed Geometry | Distorted Tetrahedral | Distorted Square Pyramidal / Octahedral | frontiersin.orgnih.gov |
| Ligand Binding Mode | Bidentate (via carboxylate and hydroxyl oxygens) | Bidentate (via carboxylate and hydroxyl oxygens) | nih.gov |
| Key IR Evidence (Postulated) | Shift in ν(COO⁻), presence of ν(Zn-O) band | Shift in ν(COO⁻), presence of ν(Cu-O) band | nih.gov |
| Bonding Nature | Coordination covalent bond | Coordination covalent bond | researchgate.net |
Potential Applications in Electronic and Agricultural Chemicals
Derivatives of this compound and its metal complexes show potential in the fields of electronic and agricultural chemicals, owing to the versatile chemical properties of the benzofuran and carboxylic acid moieties.
In the agricultural sector, carboxylic acids and their derivatives are foundational to the development of herbicides. nih.gov They can target various biosynthetic pathways and enzymes in weeds. nih.gov Specifically, compounds containing an α-hydroxycarboxylic acid scaffold have been identified as potent inhibitors of dihydroxyacid dehydratase (DHAD), an essential enzyme in plants, highlighting their potential as a basis for new herbicides. nih.gov Furthermore, some benzofuran derivatives have demonstrated significant antifungal activity, suggesting they could be developed into agents for preventing and treating fungal infections in plants. mdpi.com The presence of both the carboxylic acid and hydroxyl groups in this compound makes it a candidate for investigation into such herbicidal and antifungal applications. nih.govresearchgate.net
In the realm of advanced materials, while direct applications are still emerging, the structural features of this compound suggest potential uses in electronic materials. Benzofuran-containing compounds are among the heterocyclic building blocks used in the development of materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com The ability of this compound to form coordination polymers with metal ions like copper and zinc opens up possibilities for creating materials with interesting optical, electric, or magnetic properties. rsc.orgelectronicsandbooks.com The formation of stable, extended network structures is a key aspect in the design of functional molecular materials. rsc.org
Future Research Directions and Unresolved Challenges
Development of Green and Sustainable Synthetic Methodologies
The synthesis of functionalized benzofurans, including 4-hydroxybenzofuran-3-carboxylic acid, has traditionally relied on multi-step processes that often employ harsh reagents and generate significant waste. A primary challenge and a significant area for future research is the development of green and sustainable synthetic routes. Recent advancements in the broader field of benzofuran (B130515) synthesis have highlighted several promising avenues. For instance, the use of eco-friendly deep eutectic solvents (DES) has been shown to be effective for the one-pot synthesis of other benzofuran derivatives, offering a biodegradable and low-cost reaction medium. acs.org Similarly, catalyst-free cascade reactions, such as those between nitroepoxides and salicylaldehydes, present a pathway that minimizes catalyst-related costs and environmental impact. acs.org
Future research should focus on adapting these green principles to the specific synthesis of this compound. This could involve:
Solvent-Free or Aqueous Synthesis: Exploring reactions in water or under solvent-free conditions, such as grinding techniques, would significantly improve the environmental footprint of the synthesis. organic-chemistry.orgresearchgate.net
Catalyst Innovation: The development of reusable and non-toxic catalysts, potentially based on earth-abundant metals or even organocatalysts, is a critical goal. researchgate.net Nickel-catalyzed intramolecular additions and palladium nanoparticle-catalyzed one-pot syntheses have shown promise for other benzofurans and could be adapted. organic-chemistry.orgthieme.de
Bio-based Feedstocks: Investigating synthetic pathways that utilize renewable biomass as starting materials would represent a significant leap towards a truly sustainable production process. nih.gov
Elucidation of Complex and Concerted Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing new reactions. For this compound and its derivatives, there remain complex mechanistic questions to be answered. Research has already shown that the monoanion of the symmetrical formaldehyde (B43269) acetal (B89532) of this compound undergoes hydrolysis through a concerted mechanism involving both general acid and nucleophilic catalysis. eurekaselect.com This intramolecular assistance leads to a significant rate enhancement. eurekaselect.comepdf.pub
Future investigations should aim to:
Map Reaction Pathways: Utilize advanced spectroscopic and computational techniques to map the energy landscapes of key synthetic transformations, identifying transition states and intermediates. wuxiapptec.com
Unravel Concerted Processes: Further explore concerted and cascade reactions that form the benzofuran ring and introduce functionality in a single, efficient step. Understanding the delicate interplay of electronic and steric effects in these processes is crucial.
Investigate Radical Mechanisms: Recent studies have shown that radical reactions initiated by super-electron-donors can be a facile route to 3-substituted benzofurans. researchgate.net Exploring such mechanisms for the synthesis and functionalization of this compound could open up new synthetic possibilities.
Advanced Structure-Activity Relationship (SAR) Studies for Novel Biological Targets
The benzofuran scaffold is a well-established pharmacophore present in numerous bioactive compounds. thieme.denih.gov However, specific and detailed structure-activity relationship (SAR) studies on this compound are largely unexplored. The presence of the hydroxyl and carboxylic acid groups provides prime handles for derivatization, allowing for the systematic exploration of how structural modifications impact biological activity.
Future SAR studies should be directed towards:
Targeted Library Synthesis: Create focused libraries of derivatives by modifying the hydroxyl and carboxylic acid groups, as well as by substituting the benzene (B151609) ring.
Elucidating Pharmacophoric Elements: Systematically determine which functional groups and substitution patterns are critical for activity against specific biological targets. For other benzofuran carboxylic acids, the position and nature of substituents have been shown to be crucial for their efficacy as carbonic anhydrase inhibitors. nih.govacs.org
Exploring Hybrid Molecules: Design and synthesize hybrid molecules that combine the this compound scaffold with other known pharmacophores, a strategy that has proven effective for developing potent anticancer agents from other benzofuran derivatives. nih.gov
Exploration of New Biological Activities and Untapped Therapeutic Applications
While the broader benzofuran class is known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific biological profile of this compound remains largely uncharacterized. nih.govnih.govmdpi.com This represents a significant opportunity for future research.
Key areas for exploration include:
Broad-Spectrum Biological Screening: Subjecting this compound and its derivatives to a wide range of biological assays to identify novel activities.
Antimicrobial and Antifungal Potential: Given that numerous benzofuran derivatives, including some carboxylic acids, exhibit potent activity against bacteria and fungi, this is a logical starting point for investigation. mdpi.comrsc.org
Anticancer and Enzyme Inhibition: The structural similarities to other benzofurans that act as anticancer agents or enzyme inhibitors (e.g., carbonic anhydrase, kinases) suggest that this compound could have potential in oncology. nih.govresearchgate.net Studies on related compounds have shown promising results against breast cancer cell lines. nih.gov
Antituberculosis Activity: The discovery of benzofuran derivatives with potent activity against Mycobacterium tuberculosis highlights another important therapeutic avenue to explore. eurekaselect.combenthamdirect.com
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. For this compound, integrating these approaches can accelerate discovery and provide deeper insights.
Future research should leverage this integration to:
Predict Reaction Outcomes: Use quantum mechanics (QM) and density functional theory (DFT) to predict the regioselectivity and stereoselectivity of synthetic reactions, guiding experimental design and saving resources. wuxiapptec.com
In Silico Screening: Employ molecular docking and other computational methods to screen virtual libraries of this compound derivatives against known biological targets, prioritizing compounds for synthesis and in-vitro testing. eurekaselect.comnih.gov This approach has been successfully used to identify potential antitubercular agents among benzofuran derivatives. benthamdirect.comresearchgate.netnih.gov
Elucidate Binding Modes: Combine experimental data with molecular modeling to understand how active derivatives bind to their biological targets at the atomic level, which is crucial for rational drug design. nih.gov
ADMET Prediction: Utilize computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. jocpr.com
Expanding Applications in Emerging Chemical and Material Science Technologies
Beyond its potential in the life sciences, the structural features of this compound make it an intriguing candidate for applications in materials science. The benzofuran core is a rigid, planar, and electron-rich system, properties that are highly desirable for various advanced materials.
Promising areas for future exploration include:
Organic Electronics: Benzofuran derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their favorable semiconducting and light-emitting properties. alfa-chemistry.comingentaconnect.comnih.gov The functional groups on this compound could be used to tune these electronic properties or to anchor the molecule to surfaces.
Functional Polymers: The hydroxyl and carboxylic acid moieties are ideal for polymerization reactions, allowing for the incorporation of the benzofuran unit into polyesters, polyamides, and other polymers. nih.govresearchgate.net This could lead to materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. Asymmetric cationic polymerization of benzofuran has already been shown to produce polymers with controlled molecular weights and high glass-transition temperatures. acs.org
Antioxidants and Stabilizers: Benzofuranone derivatives, structurally related to the subject compound, have been patented for use as heat-resistant antioxidants and stabilizers for polymers, suggesting a potential application for derivatives of this compound in this area. google.com
Q & A
Q. What analytical methods quantify degradation products under accelerated conditions?
- Methodology : Subject the compound to stress testing (ICH guidelines):
- Thermal degradation : Heat at 80°C for 7 days; analyze via HPLC-DAD.
- Photodegradation : Expose to UV light (ICH Option 2); identify byproducts using LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
